l-Fenfluramine - 37577-24-5

l-Fenfluramine

Catalog Number: EVT-273345
CAS Number: 37577-24-5
Molecular Formula: C12H16F3N
Molecular Weight: 231.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

l-Fenfluramine is the levorotatory enantiomer of fenfluramine, a substituted phenethylamine. [] While racemic fenfluramine was previously used as an appetite suppressant, its use was discontinued due to adverse cardiovascular effects associated with the d-enantiomer. [] l-Fenfluramine has shown potential as an antiseizure medication and is a valuable tool in scientific research for investigating the role of serotonin in various physiological and behavioral processes. [, ]

Future Directions
  • Further investigation of its antiseizure properties: More research is needed to establish the efficacy and safety of l-Fenfluramine as a potential antiseizure medication. []
  • Developing enantiomerically pure l-Fenfluramine or l-norfenfluramine as therapeutic agents: This approach may offer a safer alternative to racemic fenfluramine by eliminating the adverse effects associated with the d-enantiomer. [, ]

d-Fenfluramine

  • Compound Description: d-Fenfluramine is the dextro isomer of fenfluramine, a substituted amphetamine derivative. It acts as a serotonin-releasing agent and reuptake inhibitor. [] d-Fenfluramine has been investigated for its anorectic effects and potential as an anti-obesity treatment. []
  • Relevance: d-Fenfluramine is structurally related to l-Fenfluramine as its enantiomer. While both isomers affect serotonin levels, they exhibit differences in their potency and pharmacological profiles. [] Studies suggest that the anorectic effect of racemic fenfluramine might be primarily attributed to the d-isomer. []

d,l-Fenfluramine (Racemic Fenfluramine)

  • Compound Description: d,l-Fenfluramine is a racemic mixture of d-fenfluramine and l-fenfluramine. It acts on the serotonergic system, primarily by promoting serotonin release and inhibiting its reuptake. [, , ] d,l-Fenfluramine was previously used as an appetite suppressant for weight loss but was withdrawn from the market due to adverse effects. [, , ]

d-Norfenfluramine

    l-Norfenfluramine

    • Compound Description: l-Norfenfluramine is the primary metabolite of l-fenfluramine. It exhibits antiseizure activity in animal models, showing potency in the DBA/2 mouse audiogenic seizure model. []

    Phentermine

    • Compound Description: Phentermine is a sympathomimetic amine that acts primarily as an appetite suppressant. It is often used in combination with other weight-loss medications. [, ] Unlike fenfluramine, it is believed to affect appetite through its actions on the noradrenergic system. []
    • Relevance: Although structurally dissimilar to l-Fenfluramine, phentermine is often mentioned in conjunction with fenfluramine due to their historical co-administration for weight loss. [, ] Understanding the combined effects and potential interactions of these drugs is important due to their shared clinical use.

    Fluoxetine

    • Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant. It exerts its therapeutic effects by blocking the reuptake of serotonin in the brain. [] Fluoxetine has also been investigated for its potential in treating obesity. []

    Amphetamine and d-Amphetamine

    • Compound Description: Amphetamine and its dextro isomer, d-amphetamine, are central nervous system stimulants. They primarily act by increasing the levels of dopamine and norepinephrine in the brain. [, , ] While they can suppress appetite, their use for weight loss is limited due to their high abuse potential and side effects. []
    • Relevance: Although structurally distinct from l-Fenfluramine, amphetamines are relevant comparators due to their shared property of appetite suppression and their historical context in obesity treatment. [] Investigating differences in their mechanisms and effects contributes to a broader understanding of appetite regulation and potential targets for anti-obesity therapies.
    Source and Classification

    Levofenfluramine is a stereoisomer of fenfluramine, a compound that has been used in the treatment of obesity and is currently being investigated for other medical applications, including the treatment of epilepsy. It is classified as a serotonin releasing agent and acts primarily on serotonin receptors in the brain. The compound's chemical structure can be described as (2R)Nethyl1[3(trifluoromethyl)phenyl]propan2amine(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine .

    Synthesis Analysis

    The synthesis of levofenfluramine involves several key steps:

    1. Hydrolysis: The starting material, 2-(3-(trifluoromethyl)phenyl)acetonitrile, is hydrolyzed to produce 2-(3-(trifluoromethyl)phenyl)acetic acid.
    2. Reaction with Acetic Anhydride: This acid derivative is then reacted with acetic anhydride in the presence of a catalyst to form 1-(3-(trifluoromethyl)phenyl)propan-2-one.
    3. Reductive Amination: The final step involves reductive amination of the propan-2-one derivative with ethylamine using a borohydride reducing agent to yield levofenfluramine .

    Each step must be carefully controlled to ensure high purity and yield, with typical yields reported to be over 80% under optimized conditions.

    Molecular Structure Analysis

    Levofenfluramine has a complex molecular structure characterized by its trifluoromethyl group attached to a phenyl ring. The molecular formula is C12H14F3NC_{12}H_{14}F_3N, and its molecular weight is approximately 251.24 g/mol. The compound exhibits chirality due to the presence of an asymmetric carbon atom, which contributes to its pharmacological activity .

    Structural Features:

    • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
    • Aromatic Ring: Contributes to receptor binding affinity.
    Chemical Reactions Analysis

    Levofenfluramine can undergo various chemical reactions:

    1. Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
    2. Reduction: Reduction reactions can convert it into amines or alcohols.
    3. Substitution Reactions: Particularly at the aromatic ring, leading to the formation of different derivatives .

    Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

    Mechanism of Action

    Levofenfluramine primarily targets serotonin receptors, specifically the 5-HT 2B and 5-HT 2C receptors. Its mechanism involves:

    • Serotonin Release: Acts as a potent releaser of serotonin by disrupting vesicular storage and reversing serotonin transporter function.
    • Dopamine Antagonism: At higher concentrations, it may also act as a dopamine releasing agent .

    The pharmacokinetics indicate an elimination half-life ranging from 13 to 30 hours for fenfluramine, with levofenfluramine exhibiting similar properties .

    Physical and Chemical Properties Analysis

    Levofenfluramine exhibits several notable physical and chemical properties:

    • Appearance: Typically presented as a white crystalline solid.
    • Solubility: Soluble in organic solvents but has limited solubility in water.
    • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .

    Relevant Data:

    • Melting Point: Approximately 70–75 °C.
    • Boiling Point: Not extensively documented but expected to be high due to the presence of fluorine.
    Applications

    Levofenfluramine has several scientific applications:

    1. Pharmacological Research: Investigated for its potential use in treating seizure disorders such as Dravet syndrome.
    2. Weight Management: Historically associated with appetite suppression in obesity treatments.
    3. Neuroscience Studies: Utilized in studies examining serotonin's role in mood regulation and appetite control .
    Historical Development and Regulatory Context of Levofenfluramine

    Origins in Fenfluramine’s Dual Enantiomer Formulation

    Fenfluramine emerged in 1963 as a racemic mixture (equal parts dextro- and levorotatory enantiomers) initially developed as an antidepressant before gaining traction as an appetite suppressant. Chemically designated as N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine, its chiral center at the α-carbon atom created two stereoisomers with distinct pharmacological profiles. The racemic compound was marketed as Pondimin (fenfluramine hydrochloride), while the isolated dextro-enantiomer (dexfenfluramine, Redux®) became available later due to its predominant serotonergic activity [1] [6].

    Levofenfluramine (L-fenfluramine), the lesser-studied levorotatory enantiomer, was largely overshadowed by its dextro counterpart during early development. Patent documents from the 1990s reveal specialized synthesis routes for isolating L-fenfluramine, including:

    • Chiral resolution via diastereomeric salt formation with (−)-di-O,O'-p-toluoyl-d-tartaric acid
    • Enzymatic separation using Saccharomyces cerevisiae fermentation
    • Asymmetric synthesis from enantiomerically pure precursors like (R)-1-[3-(trifluoromethyl)phenyl]propan-2-one [2]

    Table 1: Key Properties of Fenfluramine Enantiomers

    PropertyLevofenfluramineDexfenfluramine
    Serotonin Release PotencyLowHigh
    Noradrenaline ReleaseNegligibleModerate
    5-HT Receptor AffinityWeak at 5-HT2BStrong at 5-HT2B/2C
    Primary Therapeutic UseLimited developmentObesity (historical)

    Unlike dexfenfluramine’s potent serotonin-releasing effects (EC₅₀ = 51.7 nM), levofenfluramine demonstrated markedly reduced activity at serotonin transporters (EC₅₀ = 147 nM) and minimal interaction with noradrenaline or dopamine systems [6] [9]. This pharmacological divergence foreshadowed the enantiomers’ divergent clinical fates.

    Regulatory Shifts: From Anti-Obesity Agent to Orphan Drug Status

    The fenfluramine story pivoted dramatically in 1997 when the FDA mandated global withdrawal of racemic fenfluramine and dexfenfluramine due to echocardiographic evidence linking chronic use to:

    • Valvular heart disease (mitral/aortic regurgitation)
    • Pulmonary arterial hypertension (PAH)
    • Fibrotic cardiac remodeling [1] [7]

    Post-withdrawal analysis revealed that the metabolite norfenfluramine – particularly the dextro-isomer – acted as a potent agonist at 5-HT₂B receptors on cardiac valves, triggering proliferative signaling cascades [1] [6]. This mechanism explained why other serotonergic drugs like lorcaserin (a selective 5-HT₂C agonist) avoided such toxicity.

    In a remarkable therapeutic repurposing, researchers leveraged Belgian compassionate use programs (2002–2015) to investigate low-dose racemic fenfluramine for Dravet syndrome, a catastrophic pediatric epilepsy. The European Medicines Agency granted orphan designation (EU/3/13/1219) in 2013 specifically for fenfluramine hydrochloride, noting:

    "The sponsor has provided sufficient information to show that fenfluramine hydrochloride might be of significant benefit for patients with Dravet syndrome because it works in a different way to existing treatments" [3]

    This orphan status was maintained through multiple sponsor transfers (Brabant Pharma → Zogenix → UCB Pharma) culminating in the 2020 approval of Fintepla® – a purified, low-dose oral solution of racemic fenfluramine – for both Dravet syndrome and Lennox-Gastaut syndrome [3] [8]. The approval explicitly excluded levofenfluramine-specific formulations, maintaining focus on the racemate.

    Table 2: Regulatory Timeline of Fenfluramine Enantiomers

    YearEventEnantiomer Involvement
    1963Initial marketing in France (racemic fenfluramine)Racemate (d,l-fenfluramine)
    1973FDA approval of Pondimin® (racemate) for obesityRacemate
    1996FDA approval of Redux® (dexfenfluramine) for obesityDex isomer only
    1997Global withdrawal due to valvulopathy/PAHBoth racemate and dex isomer
    2013EU orphan designation for Dravet syndrome (fenfluramine HCl)Racemate in low-dose epilepsy use
    2020FDA/EMA approval of Fintepla® for Dravet/Lennox-Gastaut syndromesRacemate (d,l-fenfluramine)

    Ethical Controversies in Early Pharmacological Research

    The fenfluramine saga exposed critical ethical vulnerabilities in mid-20th century drug development:

    • Off-Label Combination Practices: The infamous "fen-phen" cocktail (fenfluramine + phentermine) proliferated through >18 million US prescriptions in 1996 despite lacking FDA approval for combined use. This off-label prescribing bypassed rigorous safety assessment of the interaction [1] [7].

    • Delayed Toxicity Response: Case reports linking fenfluramine to pulmonary hypertension emerged as early as 1981, yet regulatory action lagged for 16 years. During this period, manufacturers emphasized the dextro-enantiomer’s "improved safety profile" over racemic fenfluramine, despite dexfenfluramine demonstrating comparable 5-HT₂B agonism [6] [9].

    • Demographic Disparities: 98% of valvulopathy cases occurred in women – a population already overrepresented in obesity trials yet underrepresented in cardiac safety studies. The median exposure was just 11 months before valve damage manifested [1] [7].

    • Epilepsy Repurposing Ethics: Belgium’s post-withdrawal compassionate use program (2002) provided critical efficacy data but raised questions about equitable access. Critics noted that developing nations with high obesity rates bore disproportionate risk from earlier fenfluramine use, while specialized epilepsy applications primarily benefited wealthy health systems [9].

    The legacy prompted stringent risk mitigation in Fintepla’s approval:

    • Mandatory cardiac monitoring via echocardiograms every 6 months
    • REMS (Risk Evaluation and Mitigation Strategy) program enforcement
    • Exclusion of patients with pre-existing valvular heart disease or pulmonary hypertension [8]

    Table 3: Ethical Considerations in Fenfluramine Development

    PhaseEthical IssueConsequence
    Obesity UseDelayed response to pulmonary toxicity signals30% valvulopathy incidence at 60mg/day doses
    Fen-Phen PracticeUnregulated off-label combinations27 valve replacement surgeries reported by 1997
    RepurposingCompassionate use data exclusivityDelayed global access to epilepsy formulation
    RegulatoryGender disparity in safety monitoringWomen disproportionately affected by valvulopathy

    Properties

    CAS Number

    37577-24-5

    Product Name

    Levofenfluramine

    IUPAC Name

    (2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

    Molecular Formula

    C12H16F3N

    Molecular Weight

    231.26 g/mol

    InChI

    InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1

    InChI Key

    DBGIVFWFUFKIQN-SECBINFHSA-N

    SMILES

    CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

    Solubility

    Soluble in DMSO

    Synonyms

    Levofenfluramine; l-Fenfluramine; Fenfluramine l-form; Levofenfluraminum;

    Canonical SMILES

    CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

    Isomeric SMILES

    CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.